molecular formula C17H16N2O6 B4301316 3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid

3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid

Cat. No.: B4301316
M. Wt: 344.32 g/mol
InChI Key: JGHQYBLASGWIQP-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitrophenyl group, a phenoxyacetyl group, and an amino propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid typically involves a multi-step process:

    Acylation: The phenoxyacetyl group is introduced via an acylation reaction, where phenol reacts with acetyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the amide bond between the nitrophenyl group and the phenoxyacetyl group, typically using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of nitro-substituted carboxylic acids.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of halogenated or alkylated aromatic compounds.

Scientific Research Applications

3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is investigated for its potential use in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Reactive Oxygen Species (ROS) Generation: The nitrophenyl group can generate reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid: Similar structure but with the nitro group in the para position.

    3-(3-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid: Similar structure but with a phenylacetyl group instead of a phenoxyacetyl group.

    3-(3-nitrophenyl)-3-[(benzoyl)amino]propanoic acid: Similar structure but with a benzoyl group instead of a phenoxyacetyl group.

Uniqueness

3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid is unique due to the presence of both the nitrophenyl and phenoxyacetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-nitrophenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-16(11-25-14-7-2-1-3-8-14)18-15(10-17(21)22)12-5-4-6-13(9-12)19(23)24/h1-9,15H,10-11H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHQYBLASGWIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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